![molecular formula C11H13BrO2 B3109484 4-Bromo-2-cyclopropylmethoxy-1-methoxybenzene CAS No. 173406-57-0](/img/structure/B3109484.png)
4-Bromo-2-cyclopropylmethoxy-1-methoxybenzene
Overview
Description
4-Bromo-2-cyclopropyl-1-methoxybenzene is an organic compound with the CAS Number: 749929-58-6 . It has a molecular weight of 227.1 .
Molecular Structure Analysis
The InChI code for 4-Bromo-2-cyclopropyl-1-methoxybenzene is 1S/C10H11BrO/c1-12-10-5-4-8(11)6-9(10)7-2-3-7/h4-7H,2-3H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Photosubstitution and Reactivity
Research on methoxybenzenes, such as 4-bromo-2-cyclopropylmethoxy-1-methoxybenzene, includes studies on photosubstitution reactions. For instance, Nakamura et al. (1993) explored the photosubstitution of diethyl methoxyphenyl phosphate, leading to halo-substituted methoxybenzenes through a singlet excited state, which is relevant for understanding the reactivity of methoxybenzene derivatives under light exposure (Nakamura, Osako, Okamoto, & Takamuku, 1993).
Synthesis and Application in Liquid Crystals
Bertini et al. (2003) discussed the synthesis of β-C-aryl glycosides from reactions involving bromomethoxybenzenes. These glycosides can serve as chiral precursor compounds in the synthesis of chiral liquid crystals, indicating the potential of methoxybenzene derivatives in the development of new liquid crystal materials (Bertini, Perrin, Sinou, Thozet, & Vill, 2003).
Role in Chemical Synthesis
Shishov et al. (2014) conducted research on the synthesis of hydroxy-4-methoxytricyclo compounds from bromomethoxybenzenes. This synthesis process, involving steps like Corey–Chaykovsky epoxidation, highlights the role of bromomethoxybenzenes in the creation of complex organic molecules (Shishov, Nurieva, Zefirov, Mamaeva, & Zefirova, 2014).
Electrophilic Substitution Reactions
Toyota et al. (2003) described the preparation of a bulky bromobenzene derivative, which includes the methoxybenzene group. This compound was used to prepare diphosphene and fluorenylidenephosphine, demonstrating its utility in electrophilic substitution reactions and the synthesis of compounds with low-coordinate phosphorus atoms (Toyota, Kawasaki, Nakamura, & Yoshifuji, 2003).
Radical Cyclization and Electrochemical Applications
Esteves et al. (2007) reported on the radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives via an electrogenerated nickel(I) compound. This study demonstrates the applicability of bromomethoxybenzenes in radical cyclization, a key reaction in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).
Catalyst Development
Niknam and Nasehi (2002) explored the use of a bromomethoxybenzene derivative as a catalyst for the ring opening of epoxides, creating vicinal iodo and bromo alcohols. This research illustrates the potential of bromomethoxybenzenes in catalysis, specifically in facilitating regioselective reactions under neutral conditions (Niknam & Nasehi, 2002).
properties
IUPAC Name |
4-bromo-2-(cyclopropylmethoxy)-1-methoxybenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-13-10-5-4-9(12)6-11(10)14-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAYJFQTVXIVFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)OCC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241871 | |
Record name | 4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-cyclopropylmethoxy-1-methoxybenzene | |
CAS RN |
173406-57-0 | |
Record name | 4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173406-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-(cyclopropylmethoxy)-1-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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